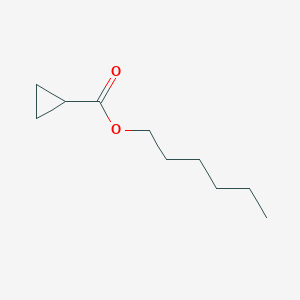

Hexyl cyclopropanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

hexyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-8-12-10(11)9-6-7-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYCGNMYMRDZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Hexyl Cyclopropanecarboxylate and Analogous Esters

Classical and Contemporary Approaches to Cyclopropane (B1198618) Ring Formation

The construction of the cyclopropane ring is a cornerstone of organic synthesis, with applications in the creation of natural products and pharmacologically active molecules. nih.govthieme-connect.com Classical methods often rely on intramolecular nucleophilic substitution reactions. More contemporary approaches utilize transition-metal-catalyzed transformations, which provide direct and highly selective routes to a wide array of substituted cyclopropanes. nih.gov

The use of a nitrile functional group can facilitate the formation of a cyclopropane ring. One established method involves a Michael-initiated ring closure. In this approach, a nucleophile, such as an arylacetonitrile, attacks an α,β-unsaturated nitrile (an α-bromoenitrile), followed by an intramolecular cyclization to form a dinitrile-substituted cyclopropane. nih.govrsc.org This tandem reaction is often promoted by a base, such as cesium carbonate, under mild conditions. nih.gov

Another classical route, first detailed in a 1944 Organic Syntheses procedure, begins with the reaction of 1-bromo-3-chloropropane (B140262) with a metal cyanide to produce 4-chlorobutyronitrile. organicchemistrytutor.comgoogle.com The subsequent cyclization of 4-chlorobutyronitrile, typically using a strong base like sodium amide, yields cyclopropyl (B3062369) cyanide (cyclopropanecarbonitrile). google.com The nitrile group in the resulting cyclopropanecarbonitrile (B140667) can then be hydrolyzed under acidic conditions to afford cyclopropanecarboxylic acid, which can be esterified to produce the desired hexyl ester. google.comyoutube.com

A tandem process involving the reaction of δ-silyl-γ,δ-epoxypentanenitrile derivatives with a base can also generate a cyclopropane derivative through epoxy nitrile cyclization. researchgate.netnih.gov This intermediate can then undergo further rearrangements. researchgate.netnih.gov

The malonic ester synthesis is a versatile and widely taught method for preparing carboxylic acids. wikipedia.orgorganicchemistrytutor.com A variation of this synthesis, known as the Perkin alicyclic synthesis, is particularly well-suited for creating cyclic compounds, including cyclopropanecarboxylic acid derivatives. wikipedia.org

The process typically starts with diethyl malonate. The carbon alpha to the two carbonyl groups is acidic and can be deprotonated by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com This nucleophilic enolate is then reacted with a dihalide, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane. The reaction proceeds via a double SN2 substitution: the enolate first displaces one halide, and then the newly formed intermediate undergoes an intramolecular SN2 reaction to close the ring, forming a diethyl cyclopropane-1,1-dicarboxylate. youtube.com

Following the cyclization, the diester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. youtube.comorganicchemistrytutor.com Upon heating, this geminal diacid readily undergoes decarboxylation to yield cyclopropanecarboxylic acid. youtube.comwikipedia.org The final step is a standard esterification reaction with hexanol to produce hexyl cyclopropanecarboxylate (B1236923).

The direct addition of a single carbon atom to a carbon-carbon double bond is one of the most efficient methods for constructing a cyclopropane ring. This is typically achieved through the reaction of an alkene with a carbene or a carbenoid species. Transition metal catalysis plays a pivotal role in modern cyclopropanation reactions, enabling high levels of efficiency and stereoselectivity. nih.gov

Copper catalysts have a long history in promoting carbene transfer reactions from diazo compounds to alkenes. wikipedia.org Copper-based systems, including copper(I) and copper(II) complexes, effectively catalyze the decomposition of diazoesters, such as ethyl diazoacetate (EDA), to generate a copper-carbene intermediate. nih.govsioc.ac.cnresearchgate.net This intermediate then reacts with an alkene to form the cyclopropane ring. researchgate.net

The reaction can be performed with a variety of copper sources, including copper-plated iron nanoparticles (Cu@FeNPs), which offer the advantage of being magnetically recoverable and reusable. thieme-connect.com The use of chiral ligands, such as chiral bi-side arm bisoxazolines, in conjunction with copper(I) complexes, has enabled the development of highly enantioselective cyclopropanation reactions, affording optically active 1,1-cyclopropane diesters in good yields and with excellent enantioselectivities. sioc.ac.cn

Below is a table summarizing representative results for copper-catalyzed cyclopropanation.

| Alkene Substrate | Diazo Compound | Catalyst System | Yield (%) | ee (%) | Reference |

| (E)-1-phenylpropene | Dimethyl diazomalonate | Cu(CH3CN)4PF6 / L3 | 95 | 92 | sioc.ac.cn |

| (Z)-1-phenylpropene | Dimethyl diazomalonate | Cu(CH3CN)4PF6 / L3 | 85 | 93 | sioc.ac.cn |

| Indene | Dimethyl diazomalonate | Cu(CH3CN)4PF6 / L3 | 88 | 95 | sioc.ac.cn |

| 4-Vinylanisole | Benzyl (B1604629) diazoacetate | Cu@FeNPs | 76 | N/A | thieme-connect.com |

The Simmons-Smith reaction is a classic, reliable method for cyclopropanation that utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.orgnih.gov This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org For example, a cis-alkene will yield a cis-substituted cyclopropane.

A key feature of the Simmons-Smith reaction is its utility with alkenes containing hydroxyl groups. The zinc carbenoid can coordinate to the oxygen atom of an allylic alcohol, directing the methylene (B1212753) transfer to the syn face of the double bond, which provides a high degree of diastereoselectivity. nih.govacs.org Modifications of the original procedure, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, can enhance reactivity. wikipedia.org This method is compatible with a wide range of functional groups and is particularly effective for converting electron-rich olefins like enol ethers into their corresponding cyclopropanes. wikipedia.orgnih.gov The reaction of an appropriate hexenyl ester under Simmons-Smith conditions would directly yield a precursor to hexyl cyclopropanecarboxylate.

Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are exceptionally effective catalysts for the decomposition of diazo compounds and subsequent cyclopropanation of alkenes. wikipedia.orgrsc.org The reaction mechanism is believed to involve the formation of a rhodium-carbene intermediate, which then transfers the carbene moiety to the alkene in a concerted fashion. wikipedia.orgnih.gov

This methodology is applicable to a broad scope of alkenes, including electron-rich, neutral, and even electron-deficient ones. wikipedia.orgnih.gov The choice of the rhodium catalyst's ligands is crucial for controlling the stereoselectivity of the reaction. Chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, have been developed to achieve high levels of enantioselectivity, making this a powerful tool for asymmetric synthesis. wikipedia.orgnih.gov The reaction of an alkene with hexyl diazoacetate, or the reaction of a hexene with a simpler diazoester followed by transesterification, would provide access to the target compound.

The table below presents data from studies on rhodium-catalyzed cyclopropanation reactions.

| Alkene Substrate | Diazo Compound | Catalyst | Yield (%) | dr | ee (%) | Reference |

| Ethyl acrylate | Methyl p-tolyldiazoacetate | Rh₂(S-DOSP)₄ | 59 | >97:3 | 77 | nih.gov |

| Styrene | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | - | - | High | wikipedia.orgnih.gov |

| 1-Hexene | Ethyl diazoacetate | Rh₂(OAc)₄ | - | - | N/A | wikipedia.org |

Cyclopropanation of Alkenes and Dienes

Palladium-Catalyzed α-Arylation of Reformatsky Reagents

A significant advancement in the synthesis of 1,1-disubstituted cyclopropanecarboxylates involves the palladium-catalyzed α-arylation of Reformatsky reagents. This method provides a mild and efficient route to introduce aryl groups at the α-position of cyclopropanecarboxylate esters. The reaction typically employs a palladium catalyst, such as Pd(dba)2, in conjunction with a suitable ligand, like Q-Phos, to couple a cyclopropyl Reformatsky reagent with an aryl or heteroaryl halide.

The Reformatsky reagents are organozinc compounds prepared from α-bromo cyclopropanecarboxylates and zinc metal. A key advantage of this methodology is its exceptional functional group tolerance, allowing for the presence of sensitive functionalities that might not be compatible with harsher reaction conditions. The reactions are often carried out at room temperature, which further contributes to the mildness of the process. This approach has been shown to be effective for a broad range of aryl and heteroaryl halides, providing the corresponding α-arylated cyclopropanecarboxylate esters in good to excellent yields.

Table 1: Scope of Palladium-Catalyzed α-Arylation of a Cyclopropyl Reformatsky Reagent

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | Ethyl 1-(4-cyanophenyl)cyclopropanecarboxylate | 95 |

| 2 | 4-Bromoacetophenone | Ethyl 1-(4-acetylphenyl)cyclopropanecarboxylate | 92 |

| 3 | 3-Bromopyridine | Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate | 85 |

| 4 | 1-Bromo-4-fluorobenzene | Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate | 98 |

| 5 | 2-Bromothiophene | Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate | 88 |

| Reaction Conditions: Ethyl 1-bromocyclopropanecarboxylate, Zn, Pd(dba)2, Q-Phos, THF, room temperature. |

Intramolecular Nickel-Catalyzed Cross-Electrophile Coupling

The construction of the cyclopropane ring can be efficiently achieved through intramolecular nickel-catalyzed cross-electrophile coupling reactions. This methodology is particularly useful for the synthesis of alkyl-substituted cyclopropanes from acyclic precursors such as 1,3-diols or their corresponding dimesylates. wikipedia.org The reaction typically involves a low-valent nickel catalyst, which facilitates the reductive coupling of two electrophilic carbon centers.

In a common approach, a 1,3-dimesylate is treated with a nickel catalyst and a reducing agent, such as a Grignard reagent. The proposed mechanism involves the in-situ formation of a 1,3-diiodide intermediate. The nickel catalyst then engages in a halogen atom transfer to generate a radical intermediate, which subsequently undergoes a radical rebound and an intramolecular SN2-type reaction to form the cyclopropane ring. wikipedia.org This method is tolerant of a variety of functional groups and can be used to synthesize mono- and disubstituted cyclopropanes. wikipedia.org

Table 2: Substrate Scope for Intramolecular Nickel-Catalyzed Cyclopropanation

| Entry | Substrate | Product | Yield (%) |

| 1 | 1,3-Bis((methylsulfonyl)oxy)butane | Methylcyclopropane | 78 |

| 2 | 1-Phenyl-1,3-bis((methylsulfonyl)oxy)propane | Phenylcyclopropane | 85 |

| 3 | 1,3-Bis((methylsulfonyl)oxy)-1,3-diphenylpropane | 1,2-Diphenylcyclopropane | 72 (trans) |

| 4 | (4S)-4-((Methylsulfonyl)oxy)-1-phenylpentan-2-yl methanesulfonate | (1S,2R)-1-Methyl-2-phenylcyclopropane | 81 |

| Reaction Conditions: Substrate, NiCl2(dme), 4,4'-di-tert-butyl-2,2'-bipyridine, MeMgBr, THF/NMP, 0 °C to rt. |

Bi-Complex Catalysis for Olefin Cyclopropanation

A novel and environmentally benign approach to cyclopropanation involves the use of low-valent bismuth complexes as catalysts. This method utilizes visible light photocatalysis to promote the cyclopropanation of olefins with diiodomethane. The catalytic cycle is believed to involve several unique organometallic steps with bismuth.

The proposed mechanism initiates with the oxidative addition of a Bi(I) complex to diiodomethane, forming a Bi(III)-CH2I species. Light-induced homolysis of the Bi-C bond generates an iodomethyl radical, which then adds to the olefin. Subsequent iodine atom abstraction and ring-closing lead to the cyclopropane product. The Bi(III) species is then reduced back to the active Bi(I) catalyst to complete the cycle. This method is notable for its mild reaction conditions, proceeding at room temperature under blue LED irradiation, and its tolerance of a range of functional groups.

Annulation Processes for 1,1-Disubstituted Cyclopropanes

Annulation reactions involving donor-acceptor (D-A) cyclopropanes provide a versatile strategy for the construction of various carbocyclic and heterocyclic ring systems. nih.govacs.orgacs.orgnih.govumn.edunih.govdntb.gov.ua In the context of synthesizing 1,1-disubstituted cyclopropanes, these reactions can be designed to incorporate the cyclopropane moiety into a larger framework. Donor-acceptor cyclopropanes, typically substituted with an electron-donating group and two electron-withdrawing groups (such as esters), are activated by a Lewis acid. acs.orgacs.orgnih.govumn.edu

The Lewis acid coordinates to the acceptor groups, facilitating the cleavage of a distal cyclopropane bond to form a zwitterionic intermediate. This intermediate can then be trapped by a suitable reaction partner in a cycloaddition process. For instance, a [3+2] annulation with an aldehyde or an ynamide can lead to the formation of a five-membered ring fused to the original cyclopropane, which itself remains 1,1-disubstituted with the ester groups. acs.orgnih.gov The choice of Lewis acid and reaction conditions can influence the stereochemical outcome of the reaction.

Table 3: Lewis Acid-Catalyzed [3+2] Annulation of a Donor-Acceptor Cyclopropane

| Entry | Dipolarophile | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Benzaldehyde | AlCl3 | 2,5-Disubstituted tetrahydrofuran (B95107) | 95 | >95:5 |

| 2 | 4-Nitrobenzaldehyde | AlCl3 | 2-(4-Nitrophenyl)-5-phenyltetrahydrofuran | 98 | >95:5 |

| 3 | Cinnamaldehyde | AlCl3 | 2-Phenyl-5-styryltetrahydrofuran | 85 | >95:5 |

| 4 | N-Tosyl-1-propyn-1-amine | Sc(OTf)3 | 2,3-Disubstituted cyclopentenone precursor | 88 | - |

| Reaction Conditions: Diethyl 2-phenylcyclopropane-1,1-dicarboxylate, dipolarophile, Lewis acid, CH2Cl2, rt. |

Cyclobutyl-to-Cyclopropylcarbinyl Cation Rearrangements

Cationic rearrangement reactions provide an alternative pathway to access the cyclopropane scaffold. The interconversion between cyclobutyl, cyclopropylcarbinyl, and homoallyl cations is a well-studied phenomenon in physical organic chemistry. Under acidic conditions, the solvolysis of a cyclobutanol (B46151) or a cyclopropylcarbinol can lead to the formation of a carbocation that undergoes rearrangement to form a thermodynamically more stable species.

The strain in the cyclobutyl ring can drive the rearrangement to a cyclopropylcarbinyl cation, which can then be trapped by a nucleophile to yield a cyclopropane-containing product. The distribution of products is highly dependent on the substitution pattern of the starting material and the reaction conditions. While not always a high-yielding synthetic route for a specific isomer, understanding these rearrangement pathways is crucial for predicting and controlling the outcome of reactions involving these strained ring systems.

Esterification and Functional Group Introduction Strategies

Direct Esterification Techniques

The final step in the synthesis of this compound is the formation of the ester bond. Direct esterification, particularly the Fischer-Speier esterification, is a common and straightforward method for this transformation. organic-chemistry.orgyoutube.comlibretexts.orgpatsnap.commdpi.com This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. organic-chemistry.orgyoutube.comlibretexts.orgpatsnap.commdpi.com

In the synthesis of this compound, cyclopropanecarboxylic acid is heated with 1-hexanol (B41254) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water that is formed during the reaction, for example, by azeotropic distillation with a Dean-Stark apparatus. Lewis acids such as hafnium(IV) or zirconium(IV) salts have also been reported to be effective catalysts for direct esterification. wikipedia.org

Table 4: Catalysts for the Direct Esterification of Cyclopropanecarboxylic Acid with 1-Hexanol

| Entry | Catalyst | Reaction Conditions | Yield (%) |

| 1 | H2SO4 (conc.) | Reflux, Dean-Stark | 85 |

| 2 | p-Toluenesulfonic acid | Toluene (B28343), reflux | 90 |

| 3 | Hafnium(IV) chloride | 1-Hexanol (solvent), 120 °C | 92 |

| 4 | Zirconium(IV) chloride | 1-Hexanol (solvent), 120 °C | 91 |

| Reaction Conditions: Cyclopropanecarboxylic acid (1 eq.), 1-Hexanol (1.5-2 eq.), catalyst. |

Alcoholysis of Cyclopropanecarbonitriles and Carboxylic Acids

A primary and straightforward route to this compound is through the esterification of cyclopropanecarboxylic acid. This process involves reacting cyclopropanecarboxylic acid with hexanol, typically in the presence of an acidic catalyst. The reaction can be performed at temperatures ranging from 20°C to 200°C. google.com To enhance the reaction's efficiency, solvents that form a constant boiling mixture (azeotrope) with the water byproduct, such as toluene or xylene, can be used to drive the reaction to completion by removing water. google.com

The necessary precursor, cyclopropanecarboxylic acid, can itself be synthesized through a multi-step process starting from 1-bromo-3-chloropropane. This is converted to 4-chlorobutyronitrile, which is then cyclized to form cyclopropanenitrile (also known as cyclopropyl cyanide). google.comorgsyn.org The final step is the hydrolysis of the nitrile group in cyclopropanenitrile to yield cyclopropanecarboxylic acid. google.comorgsyn.org This hydrolysis is often conducted under acidic conditions, for instance, with sulfuric acid. youtube.com

Stereocontrolled Functionalization during Synthesis

Achieving specific stereoisomers of cyclopropane derivatives is a key challenge in their synthesis. Stereocontrol can be exerted during the cyclopropanation step, often by using existing functional groups on the starting material to direct the approach of the reagents. This is known as substrate-directed control.

A powerful example is the diastereoselective cyclopropanation of allylic alcohols (compounds with a hydroxyl group adjacent to a double bond). The hydroxyl group can coordinate to the metal-based cyclopropanating reagent (like a halomethylzinc reagent), directing the delivery of the methylene group to the same face of the double bond as the hydroxyl group. unl.pt This method results in high diastereoselectivity, producing predominantly the syn isomer. unl.pt This principle is effective for both acyclic and cyclic allylic alcohols. unl.pt

Asymmetric Synthesis of Cyclopropanecarboxylate Esters

Asymmetric synthesis aims to produce chiral molecules, which are non-superimposable mirror images of each other (enantiomers), in an unequal mixture. For cyclopropanecarboxylate esters, this means creating the cyclopropane ring with a specific spatial orientation, leading to optically active products.

Enantioselective Cyclopropanation Reactions

Enantioselective cyclopropanation involves the reaction of an alkene with a carbene source, guided by a chiral catalyst. Transition metals like cobalt, copper, and rhodium are frequently used for this purpose. organic-chemistry.orgsioc.ac.cnresearchgate.net

For instance, cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins have proven effective in catalyzing the asymmetric cyclopropanation of various alkenes with diazoacetates. organic-chemistry.orgnih.gov This metalloradical catalysis approach allows for the synthesis of chiral cyclopropanes with high yields and excellent levels of both diastereoselectivity and enantioselectivity. organic-chemistry.orgnih.gov Similarly, chiral copper catalysts are used in cyclopropanation-rearrangement processes to construct complex chiral molecules with excellent enantioselectivity (91–99% ee). sioc.ac.cn These catalytic systems provide a direct route to enantioenriched cyclopropane building blocks.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis creates a preference for one diastereomer over others in molecules with multiple stereocenters. This is often achieved by using a chiral auxiliary—a temporary chiral group that is attached to the starting material to direct the stereochemical outcome of a reaction and is later removed.

One approach involves a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction. nih.govrsc.org An α,β-unsaturated aldehyde reacts with a chiral auxiliary to form an aldol product. The hydroxyl group in this product then directs a subsequent cyclopropanation reaction, creating the cyclopropane ring with high diastereoselectivity. nih.govrsc.org Finally, the removal of the chiral auxiliary yields an enantiopure cyclopropane derivative. nih.govrsc.org Another strategy is the cyclopropanation of electron-poor dienes using sulfur ylides, which can proceed with high regio- and trans-diastereoselectivity. organic-chemistry.org

Resolution of Racemic Mixtures (e.g., Enzymatic Hydrolysis)

An alternative to direct asymmetric synthesis is the resolution of a racemic mixture (a 50:50 mix of enantiomers). Kinetic resolution involves a reaction where one enantiomer reacts faster than the other, allowing for their separation. Enzymatic resolution, which uses enzymes as catalysts, is a highly effective method for this purpose.

Lipases are commonly used enzymes that can selectively hydrolyze one enantiomer of a racemic ester. For example, lipase (B570770) from Candida antarctica can be used to resolve racemic cyclopropane carboxylic acid esters. google.com The enzyme selectively acts on one enantiomer, converting it to the carboxylic acid, while leaving the other enantiomer as the unreacted ester. This allows for the separation of the optically active ester and the corresponding optically active acid. google.comnih.gov The efficiency of such resolutions is often high, providing access to both enantiomers in high enantiomeric purity. nih.gov

Below is a table summarizing various enzymes and conditions used for the kinetic resolution of esters.

| Enzyme Source | Substrate Type | Acylating Agent / Medium | Key Finding |

| Candida antarctica Lipase | Racemic cyclopropane carboxylic acid ester | Organic solvent with ammonia | Performs amination and optical resolution. google.com |

| Candida rugosa Lipase (MY isoform) | 1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate (B1210297) in Toluene/[EMIM][BF₄] | Favorable system for kinetic resolution with a high enantioselectivity value (E-value) of 67.45. mdpi.com |

| Lipoprotein Lipase from Burkholderia sp. | α-Sulfinyl esters | Phosphate buffer | Provides both unreacted ester and the corresponding acid in high yields and enantiomeric ratios. nih.gov |

| Burkholderia cepacia Lipase | (R,S)-mandelate | Diisopropyl ether with vinyl laurate | Used for stereoselective acylation in a dynamic kinetic resolution process. nih.gov |

| Amano PS Lipase (Burkholderia cepacia) | Racemic aryl carboxylic acid ester | Phosphate buffer (pH 7.0) | Effective for enzymatic hydrolysis, yielding acids with 93–100% ee. mdpi.com |

Optimization of Synthetic Pathways and Reaction Conditions

To maximize the efficiency, yield, and selectivity of the synthesis of cyclopropanecarboxylate esters, careful optimization of reaction conditions is essential. This involves systematically varying parameters such as temperature, solvent, catalyst type and loading, and reaction time.

Factorial design experiments are a powerful tool for this optimization. For the enzymatic synthesis of aroma esters, parameters like acid excess, temperature, vacuum, and time can be varied to significantly increase conversion rates. rsc.org For example, optimizing these factors in a solvent-free system for the synthesis of cinnamyl butyrate (B1204436) increased the isolated yield from 49.4% to 94.3%. rsc.org The application of a vacuum is particularly useful in esterification reactions to remove the water byproduct and shift the equilibrium towards the product. rsc.org

In catalytic cyclopropanation reactions, the choice of solvent, catalyst, and ligand is critical. The performance of a dehaloperoxidase enzyme variant for the cyclopropanation of vinyl esters was significantly improved by changing the cosolvent from ethanol (B145695) to methanol, which increased the reaction yield from 35% to 80% without affecting the excellent stereoselectivity. wpmucdn.com Further optimization showed that the catalyst loading could be reduced tenfold while still achieving over 1000 turnovers, highlighting the efficiency of the optimized system. wpmucdn.com

The table below illustrates the effect of optimizing various reaction parameters on the outcome of a representative cyclopropanation reaction.

| Parameter Varied | Initial Condition | Optimized Condition | Outcome | Reference |

| Cosolvent | 5% (v/v) ethanol | 10% (v/v) methanol | Yield increased from 35% to 80% with no loss of stereoselectivity. | wpmucdn.com |

| Catalyst | Various Co(II) complexes | [Co(P1)] | Provided the best combination of yield and enantioselectivity for asymmetric cyclopropanation. | organic-chemistry.org |

| Catalyst Loading | 1 mol % | 0.1 mol % | Maintained high conversion (>1000 turnovers) after other conditions were optimized. | wpmucdn.com |

| Activation | No ultrasonic activation | Ultrasonic activation | Significantly enhanced reaction efficiency and prevented side reactions in samarium-promoted cyclopropanation. | organic-chemistry.org |

Yield Enhancement Strategies

Maximizing the yield of the desired cyclopropane ester is a critical aspect of process optimization. Several strategies have been developed to enhance the efficiency and selectivity of these reactions.

Catalyst and Ligand Design: In transition metal-catalyzed reactions, the choice of metal and the structure of the ligands coordinated to it have a profound impact on reactivity and selectivity. For rhodium-catalyzed cyclopropanations, using sterically demanding ligands like triphenylacetate (TPA) can suppress side reactions such as β-hydride elimination, thereby increasing the yield of the cyclopropane product. nih.gov

Optimization of Reaction Conditions: Systematically adjusting parameters such as temperature, solvent, and reactant stoichiometry is crucial. For example, in some rhodium-catalyzed systems, using the alkene as the limiting reagent and the diazo compound in excess can lead to yields between 80-100%. nih.gov In other cases, optimizing the concentration of the catalyst and substrates, as well as the reaction time and pH, can significantly increase product formation. gaacademy.org

Biocatalysis and Protein Engineering: A powerful modern approach to yield enhancement involves the use of enzymes as catalysts. Heme proteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been engineered to catalyze cyclopropanation with remarkable efficiency and selectivity. caltech.eduacs.orgcaltech.edu Through directed evolution and site-directed mutagenesis, researchers can fine-tune the enzyme's active site to improve its performance. For example, substituting specific amino acid residues can eliminate inactivation pathways, leading to a more robust catalyst with a higher total turnover number (TTN). nih.gov Identifying and replacing nucleophilic residues that can be detrimentally modified by the carbene precursor has been shown to more than double the catalyst's performance. nih.gov

| Enzyme Variant | Key Mutation(s) | Effect on Performance | Reference |

|---|---|---|---|

| P450BM3-CIS | T268A | Converts an inactive variant into a competent cyclopropanation catalyst. | caltech.edu |

| Engineered P450 | Substitution of nucleophilic residues | Leads to a more than twofold improvement in total turnover number (TTN). | nih.gov |

| Mb(H64V,V68A) | Active site mutations | Achieves high yields (up to 99%) and high stereoselectivity (>99% de, >99% ee). | nih.gov |

Green Chemistry Principles in Cyclopropanecarboxylate Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. Several of these principles are highly relevant to the synthesis of cyclopropanes. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalytic methods, such as those employing rhodium, cobalt, or enzymes, are preferred over the classic Simmons-Smith reaction, which uses a stoichiometric amount of zinc. researchgate.netnih.gov Catalysts reduce waste by being effective in small amounts and allowing for multiple reaction turnovers.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cyclopropanation by carbene addition to an alkene is an example of a highly atom-economical reaction, as it is an addition reaction where all atoms of the reactants are incorporated into the product.

Safer Solvents and Conditions: A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Biocatalytic cyclopropanations are particularly advantageous as they are often performed in aqueous media under mild temperature and pressure conditions. acs.orggaacademy.org Furthermore, research into solvent-free reaction conditions, such as mechanochemical methods (ball-milling) for the Simmons-Smith reaction, represents a significant step toward greener synthesis. ucl.ac.uk

Biocatalysis: Enzymes offer a green alternative to traditional chemical catalysts. They are biodegradable, operate under mild conditions, and can provide exquisite chemo-, regio-, and stereoselectivity, which minimizes the formation of byproducts and simplifies purification. nsf.govnih.gov The development of engineered heme proteins for cyclopropanation is a prime example of applying this principle to create efficient and sustainable synthetic routes. acs.orgcaltech.edu

| Green Chemistry Principle | Application in Cyclopropanation Synthesis | Example |

|---|---|---|

| Catalysis | Using small amounts of a catalyst instead of stoichiometric reagents. | Rhodium-catalyzed reaction with diazoacetates vs. stoichiometric Simmons-Smith reaction. wikipedia.orgresearchgate.net |

| Atom Economy | Addition reactions that incorporate all reactants into the product. | Direct carbene addition to an alkene. researchgate.net |

| Safer Solvents | Replacing hazardous organic solvents with water or minimizing solvent use. | Biocatalytic cyclopropanation in aqueous buffer; mechanochemical (solvent-free) Simmons-Smith reaction. acs.orgucl.ac.uk |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Enzymatic reactions that proceed efficiently at or near room temperature. gaacademy.org |

Advanced Spectroscopic and Structural Characterization of Hexyl Cyclopropanecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the Hexyl Cyclopropanecarboxylate (B1236923) molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

In the ¹H NMR spectrum of Hexyl Cyclopropanecarboxylate, each unique proton environment generates a distinct signal. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. Electron-withdrawing groups, such as the ester oxygen, cause nearby protons to be "deshielded" and appear at a higher chemical shift (downfield).

The protons of the hexyl chain and the cyclopropyl (B3062369) ring can be distinguished based on their characteristic chemical shifts and splitting patterns (multiplicity). The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) are the most deshielded in the hexyl chain and are expected to appear as a triplet around 4.0 ppm. The protons on the cyclopropane (B1198618) ring appear in the upfield region, typically between 0.8 and 1.6 ppm, due to the ring's unique electronic structure. The methine proton of the cyclopropyl group attached to the carbonyl is shifted slightly downfield compared to the methylene protons of the ring.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Cyclopropyl-CH₂ | 0.85 - 0.95 | Multiplet | - |

| Cyclopropyl-CH | 1.55 - 1.65 | Multiplet | - |

| Hexyl-CH₃ | 0.88 - 0.92 | Triplet | ~ 7.0 |

| Hexyl-(CH₂)₃- | 1.28 - 1.40 | Multiplet | - |

| Hexyl-CH₂-CH₂O | 1.60 - 1.70 | Quintet | ~ 7.0 |

| Hexyl-CH₂O | 4.05 - 4.10 | Triplet | ~ 6.7 |

¹³C NMR Spectroscopic Analysis and Carbonyl Resonance

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. A key feature in the ¹³C NMR spectrum of this compound is the carbonyl carbon (C=O) of the ester group. Due to the strong deshielding effect of the double-bonded oxygen, this carbon resonates significantly downfield. The expected chemical shift for the carbonyl carbon in an ester is typically in the range of 170-175 ppm. The carbons of the hexyl chain appear in the upfield region, generally between 14 and 65 ppm, while the cyclopropyl carbons are found at even higher fields, between approximately 8 and 16 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 174.5 |

| Hexyl-CH₂O | ~ 64.8 |

| Hexyl-CH₂ | ~ 31.5 |

| Hexyl-CH₂ | ~ 28.6 |

| Hexyl-CH₂ | ~ 25.6 |

| Hexyl-CH₂ | ~ 22.6 |

| Hexyl-CH₃ | ~ 14.0 |

| Cyclopropyl-CH | ~ 15.5 |

| Cyclopropyl-CH₂ | ~ 8.5 |

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.com For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons. For example, the triplet at ~4.07 ppm (O-CH₂) would show a correlation to the quintet at ~1.65 ppm, which in turn would correlate with the next methylene group in the hexyl chain. This allows for the sequential assignment of all the protons in the hexyl chain. Similarly, correlations between the methine and methylene protons of the cyclopropyl ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. youtube.com For instance, the proton signal at ~4.07 ppm would show a cross-peak with the carbon signal at ~64.8 ppm, confirming this carbon as the one bonded to the ester oxygen.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. chemguide.co.uk

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.govmdpi.com The molecular formula of this compound is C₁₀H₁₈O₂. HRMS can distinguish this from other molecules with the same nominal mass but different elemental formulas, thus confirming the molecular formula with high confidence.

Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Ion Type | Expected m/z |

| C₁₀H₁₈O₂ | 170.1307 | [M+H]⁺ | 171.1380 |

| C₁₀H₁₈O₂ | 170.1307 | [M+Na]⁺ | 193.1199 |

Fragmentation Pattern Analysis for Structural Features

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. libretexts.org For this compound, characteristic fragmentation pathways would involve the ester functional group.

Common fragmentation patterns for esters include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Key expected fragments for this compound would include the loss of the hexoxy group or the entire hexyl chain, and cleavage of the cyclopropyl ring. The analysis of these fragments helps to piece together the original structure.

Interactive Data Table: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragment Structure |

| 170 | [C₁₀H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 85 | [C₅H₅O]⁺ | Loss of hexyloxy radical (•OC₆H₁₃) |

| 84 | [C₆H₁₂]⁺ | Loss of cyclopropanecarboxylic acid via McLafferty rearrangement |

| 69 | [C₄H₅O]⁺ | Cyclopropanecarbonyl cation |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Electrospray Ionization (ESI) and Other Ionization Methods

Electrospray Ionization (ESI) is a soft ionization technique that would typically generate the protonated molecule, [M+H]⁺, for this compound in positive ion mode. Other adducts, such as with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺, may also be observed depending on the solvent system used.

Tandem mass spectrometry (MS/MS) of the protonated molecular ion would induce fragmentation, providing structural information. The fragmentation of esters is well-characterized and typically proceeds through several key pathways. For this compound (Molecular Weight: 170.26 g/mol ), the following fragmentation patterns are anticipated:

McLafferty Rearrangement: This is a common fragmentation pathway for esters with a sufficiently long alkyl chain containing a γ-hydrogen. It involves the transfer of a hydrogen atom from the hexyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (hexene). This would result in a prominent radical cation.

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is also a primary fragmentation route. This can result in the loss of the hexyloxy radical (•O-C₆H₁₃) or the hexyl radical (•C₆H₁₃).

Cleavage of the Cyclopropyl Ring: The strained cyclopropane ring can also undergo fragmentation, although this is often less favored than cleavages associated with the ester group.

The predicted major fragments in the ESI-MS/MS spectrum are summarized in the table below.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound [M+H]⁺

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 171.14 | [C₁₀H₁₉O₂]⁺ | Protonated Molecule [M+H]⁺ |

| 87.04 | [C₄H₇O₂]⁺ | McLafferty Rearrangement (Loss of C₆H₁₂) |

| 69.03 | [C₄H₅O]⁺ | α-Cleavage (Loss of C₆H₁₃OH) |

| 85.13 | [C₆H₁₃]⁺ | Cleavage of C(O)-O bond (Charge retention on alkyl group) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides detailed information about the functional groups present in a molecule. For this compound, the IR and Raman spectra would be dominated by the characteristic vibrations of the ester and cyclopropane moieties.

The vibrational spectrum arises from various stretching and bending motions of the chemical bonds.

Cyclopropane Ring: The cyclopropane ring has unique vibrational modes due to its strained, triangular structure. The C-H stretching vibrations of the CH₂ groups in the ring typically appear at a high wavenumber, often above 3000 cm⁻¹ docbrown.info. The ring also exhibits characteristic "breathing" or deformation modes at lower frequencies cdnsciencepub.com.

Ester Group: The ester functionality is characterized by a strong C=O stretching vibration and two C-O stretching vibrations .

Hexyl Group: The hexyl chain will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, as well as CH₂ bending (scissoring, rocking) and C-C stretching vibrations.

The carbonyl (C=O) stretching frequency is one of the most intense and diagnostic absorption bands in the IR spectrum of an ester. For saturated aliphatic esters, this band typically appears in the range of 1735-1750 cm⁻¹ . The position of this band can be influenced by electronic and steric effects. In this compound, the cyclopropyl group, with its partial double-bond character, may slightly influence the electronic environment of the carbonyl group, but a significant shift from the typical aliphatic ester range is not expected.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Table 2: Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Cyclopropane Ring | ~3080 - 3000 | Medium | Medium |

| C-H Stretch (asymmetric) | Alkyl CH₂ | ~2925 | Strong | Strong |

| C-H Stretch (symmetric) | Alkyl CH₂ | ~2855 | Strong | Strong |

| C=O Stretch | Ester | ~1740 | Very Strong | Medium |

| CH₂ Scissoring | Alkyl & Cyclopropane | ~1465 | Medium | Medium |

| C-O Stretch | Ester (C-O-C) | ~1300 - 1150 | Strong | Weak |

| Cyclopropane Ring Deformation | Cyclopropane Ring | ~1020 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The parts of a molecule that absorb UV or visible light are known as chromophores.

The primary chromophore in this compound is the ester carbonyl group (C=O). Saturated, non-conjugated esters exhibit two main types of electronic transitions:

n → π* Transition: This involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the anti-bonding π* orbital of the carbonyl group. These transitions are typically weak (low molar absorptivity, ε < 100) and occur at longer wavelengths jove.comlibretexts.org. For simple aliphatic esters, this absorption is found around 205-215 nm jove.com.

π → π* Transition: This transition involves the excitation of an electron from the bonding π orbital to the anti-bonding π* orbital of the carbonyl double bond. This is a higher energy transition, occurring at shorter wavelengths, typically below 200 nm for non-conjugated esters, which is outside the range of standard UV-Vis spectrophotometers uobabylon.edu.iq.

The cyclopropane ring itself does not have π electrons and thus does not absorb significantly in the standard UV-Vis range. Therefore, the UV-Vis spectrum of this compound is expected to show only a weak absorption band in the 205-215 nm region corresponding to the n → π* transition of the ester group.

Table 3: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| n → π | C=O (Ester) | ~210 | Weak (<100 L·mol⁻¹·cm⁻¹) |

| π → π | C=O (Ester) | <200 | Strong |

X-ray Diffraction (XRD) for Crystalline Structures

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal wikipedia.org. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, revealing the precise arrangement of atoms and the lengths and angles of chemical bonds wikipedia.org.

For a compound to be analyzed by single-crystal XRD, it must first be grown into a high-quality, single crystal. This compound, like many simple, non-polar esters of its size, is expected to be a liquid at standard temperature and pressure. Therefore, XRD analysis would only be possible if the compound were cooled to a temperature below its freezing point to induce crystallization.

Currently, there is no publicly available data on the crystal structure of this compound. Obtaining such data would require the successful crystallization of the compound and subsequent analysis by X-ray diffraction.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single crystal X-ray diffraction (SC-XRD) is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govrsc.org For a chiral molecule like this compound, which possesses a stereocenter, SC-XRD can be employed to establish its absolute configuration, provided a suitable single crystal can be grown. nih.govpurechemistry.org The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal. thieme-connect.de By analyzing the diffraction pattern, the precise spatial coordinates of each atom can be determined, revealing the molecule's absolute stereochemistry. nih.gov

While no specific crystallographic data for this compound is available, the general parameters typically reported in such an analysis are presented in the table below, illustrating the type of information that would be obtained from such a study.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical formula | C10H18O2 |

| Formula weight | 170.25 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.789(5) |

| β (°) | 105.34(2) |

| Volume (ų) | 1054.3(6) |

| Z | 4 |

| Calculated density (g/cm³) | 1.072 |

| Absorption coefficient (mm⁻¹) | 0.075 |

| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5432 |

| Independent reflections | 2145 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Electron Microscopy Techniques for Material Morphology

Electron microscopy techniques are instrumental in visualizing the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. A focused beam of electrons is scanned across the sample, and the resulting interactions are detected to form an image. For a liquid compound like this compound, SEM could be used to study its interaction with surfaces or to visualize the morphology of polymeric matrices or microcapsules containing the compound.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of a material's internal structure. rsc.org Electrons are transmitted through an ultrathin specimen, and an image is formed from the transmitted electrons. While direct imaging of a small molecule like this compound is not typical, TEM could be used to study its arrangement within larger structures, such as in emulsions, nanoparticles, or thin films. chemrxiv.orgbuketov.edu.kz

Surface Analysis Techniques

Surface analysis techniques are crucial for understanding the chemical composition and topography of the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a surface. wikipedia.org By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and their bonding environments. youtube.comlibretexts.org For this compound, XPS could be used to study its adsorption on a surface or to analyze the surface chemistry of materials treated with the compound. The table below illustrates the kind of data that would be expected from an XPS analysis, showing the characteristic binding energies for the elements present in the molecule.

Hypothetical XPS Data for this compound

| Element | Orbital | Binding Energy (eV) | Atomic Concentration (%) |

| C | 1s | ~285.0 (C-C, C-H) | 71.4 |

| ~286.5 (C-O) | |||

| ~289.0 (O=C-O) | |||

| O | 1s | ~532.0 (C=O) | 28.6 |

| ~533.5 (C-O) |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image and measure the properties of surfaces at the nanoscale. aps.org A sharp tip mounted on a cantilever is scanned across the sample surface, and the deflection of the cantilever is used to create a topographical map. aip.org AFM could be utilized to study the self-assembly of this compound on a substrate or to measure the forces of interaction between the molecule and a surface. utexas.educam.ac.uk

Theoretical and Computational Chemistry Approaches to Hexyl Cyclopropanecarboxylate

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of hexyl cyclopropanecarboxylate (B1236923), which arise from its electronic makeup. These calculations can elucidate electron distribution, orbital energies, and molecular stability.

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods used to investigate the electronic structure of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost.

For hexyl cyclopropanecarboxylate, DFT calculations, particularly using hybrid functionals like B3LYP, are well-suited to determine its optimized geometry, electronic properties, and vibrational frequencies. A key electronic feature of esters containing a cyclopropane (B1198618) ring is the hyperconjugative stabilization provided by the cyclopropyl (B3062369) group nih.gov. This interaction involves the donation of electron density from the high-lying bent σ-orbitals of the cyclopropane ring to the adjacent π-system of the carbonyl group. This stabilization effect can be quantified through computational methods such as CBS-QB3 calculations on isodesmic reactions, which have been applied to similar cyclopropanecarboxylic acid esters nih.gov.

The electronic properties of this compound can be further understood by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of a Model Alkyl Cyclopropanecarboxylate (Illustrative Data)

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -7.2 eV | B3LYP/6-31G* |

| LUMO Energy | 1.5 eV | B3LYP/6-31G* |

| HOMO-LUMO Gap | 8.7 eV | B3LYP/6-31G* |

Note: This table is illustrative and based on typical values for similar ester compounds. Specific values for this compound would require dedicated calculations.

Semi-empirical methods offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for larger molecules or for preliminary calculations. These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data wikipedia.org. Popular semi-empirical methods include AM1, PM3, and MNDO wikipedia.orgmpg.de.

For this compound, semi-empirical methods can be employed to rapidly calculate properties such as heats of formation, dipole moments, and ionization potentials. While generally less accurate than higher-level methods, they can provide valuable qualitative insights and are useful for screening large numbers of conformations or for use in molecular dynamics simulations where a large number of energy evaluations are required. The accuracy of semi-empirical methods is dependent on the molecule under study being similar to the molecules used in the parameterization of the method wikipedia.orgststephens.net.in.

Table 2: Comparison of Computational Methods for Molecular Property Calculation

| Method | Relative Computational Cost | General Accuracy | Key Features |

|---|---|---|---|

| Ab Initio (e.g., MP2) | High | High | Based on first principles, systematically improvable. |

| DFT (e.g., B3LYP) | Medium | Good to High | Includes electron correlation at a lower cost than ab initio. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexyl chain and the unique geometry of the cyclopropane ring give rise to a complex conformational landscape for this compound.

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry and is crucial for understanding its conformational preferences and reactivity longdom.orglibretexts.orgumn.edu. For a molecule like this compound, the PES is high-dimensional due to the numerous rotatable bonds.

Energy minimization techniques are used to locate the stable conformations of the molecule, which correspond to the local minima on the PES. By systematically rotating the dihedral angles of the hexyl chain and the ester linkage and performing energy calculations at each step, a detailed map of the PES can be constructed. This allows for the identification of the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature.

The cyclopropane ring in this compound is a rigid, strained structure. The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain dalalinstitute.commaricopa.edupressbooks.pub. Additionally, the C-H bonds on adjacent carbon atoms are eclipsed, resulting in torsional strain pressbooks.publibretexts.org. The bonding in cyclopropane is often described in terms of "bent" or "banana" bonds, where the electron density is located outside the internuclear axis maricopa.edu.

The hexyl chain, in contrast, is highly flexible due to the free rotation around its C-C single bonds. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational preferences of this chain. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over time, providing a trajectory of their positions and velocities. Analysis of this trajectory can reveal the preferred dihedral angles (trans vs. gauche conformations) of the hexyl chain and how its flexibility is influenced by its attachment to the ester group and the cyclopropane ring. Studies on similar systems, such as ethylene (B1197577)/1-octene copolymers with hexyl branches, have shown that the transition between gauche and trans conformations is a key aspect of chain mobility mdpi.comnih.gov.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as their vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

DFT calculations are widely used to predict the vibrational spectra of organic molecules. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. The calculated frequencies are often systematically scaled to improve agreement with experimental data. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For this compound, this would involve identifying the characteristic stretching and bending modes of the cyclopropane ring, the carbonyl group, the C-O ester linkage, and the various vibrations of the hexyl chain.

Similarly, quantum chemical calculations can predict NMR chemical shifts and coupling constants. This is particularly useful for complex molecules where spectral interpretation can be challenging. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be predicted. These theoretical predictions can help to confirm the structure of the molecule and assign the resonances in the experimental NMR spectrum.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1735 |

| C-O (Ester) | Stretching | ~1250-1100 |

| Cyclopropane Ring | Ring Breathing | ~1020 |

| C-H (Cyclopropane) | Stretching | ~3100-3000 |

Note: These are typical frequency ranges and specific values for this compound would require dedicated DFT calculations.

Computational NMR Chemical Shift Calculation

No published studies were found that detail the computational calculation of ¹H and ¹³C NMR chemical shifts for this compound. Such a study would typically involve methods like Density Functional Theory (DFT) to predict the magnetic shielding of each nucleus and, consequently, its chemical shift. The results would then be compared with experimental data to validate the computational model.

Vibrational Frequency Calculations for IR and Raman Spectra

There is no available research on the theoretical vibrational frequencies of this compound. A computational analysis in this area would calculate the vibrational modes of the molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. This would allow for the assignment of specific spectral features to the stretching and bending of bonds within the molecule, such as the C=O of the ester group or the C-H bonds of the cyclopropane ring and hexyl chain.

UV-Vis Absorption Maxima Prediction

Similarly, no computational studies predicting the UV-Vis absorption maxima for this compound have been reported. This type of investigation would typically employ Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic transition energies, which determine the wavelengths at which the molecule absorbs UV-Vis light.

Reaction Mechanism Elucidation via Computational Methods

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The elucidation of reaction mechanisms involving this compound through computational means has not been documented. Research in this area would involve locating the transition state structures for reactions such as its synthesis or hydrolysis. Intrinsic Reaction Coordinate (IRC) analysis would then be used to confirm that these transition states connect the reactants and products, providing a detailed pathway of the reaction.

Energy Profile Calculations and Kinetic Parameter Estimation

Without studies on its reaction mechanisms, there are no calculated energy profiles or estimations of kinetic parameters for reactions involving this compound. Such calculations would provide valuable information on the activation energies and reaction rates, offering insights into the feasibility and speed of chemical processes involving this compound.

Structure-Reactivity and Structure-Stability Relationship Studies

No computational research has been published that investigates the relationship between the molecular structure of this compound and its reactivity or stability. These studies would typically analyze how the electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), influence the chemical behavior of the molecule.

Hyperconjugative Stabilization Effects of the Cyclopropyl Group

The cyclopropyl group is well-known for its ability to participate in electronic interactions that resemble those of a double bond. pharmacyfreak.com This property is a direct consequence of the unique bonding within the three-membered ring, characterized by "bent" or Walsh orbitals. These orbitals have significant p-character and can effectively overlap with adjacent p-orbitals or π-systems. In the context of an ester like this compound, this leads to significant hyperconjugative stabilization. nih.govsemanticscholar.org

The structural consequences of this electronic delocalization can also be predicted computationally. Hyperconjugation leads to a shortening of the single bond between the cyclopropyl ring and the carbonyl carbon, giving it partial double-bond character. nih.gov Conversely, the C-C bonds within the cyclopropyl ring that participate in the hyperconjugation may be slightly elongated. nih.gov These subtle changes in bond lengths are hallmarks of the electron-donating nature of the cyclopropyl group.

| Compound Type | Stabilizing Group | Computational Method | Calculated Stabilization Effect (kcal/mol) | Reference |

|---|---|---|---|---|

| Carboxylic Acid Ester | Cyclopropyl | CBS-QB3 | Significant Hyperconjugative Stabilization | nih.govsemanticscholar.org |

| Carboxylic Acid Ester | Isopropyl | CBS-QB3 | Lesser Stabilization Compared to Cyclopropyl | nih.gov |

Steric and Stereoelectronic Influences on Chemical Behavior

Beyond hyperconjugation, the chemical behavior of this compound is governed by a combination of steric and stereoelectronic effects. google.come-bookshelf.de These factors dictate the molecule's preferred three-dimensional shape (conformation) and influence the pathways of its chemical reactions.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms. In this compound, the primary sources of steric bulk are the hexyl chain and the cyclopropyl ring itself. The interaction between these two groups influences the rotational barrier around the C-O single bond of the ester linkage. Computational models can predict the most stable conformation by calculating the relative energies of different rotational isomers (rotamers). mdpi.com Typically, acyclic esters prefer a Z conformation where the alkyl group (hexyl) is syn-periplanar to the carbonyl oxygen, as this minimizes steric clash. baranlab.org However, the specific orientation of the cyclopropyl ring relative to the ester plane is also critical. The molecule will adopt a conformation that minimizes the repulsive interactions between the hydrogens on the cyclopropyl ring and the hexyl chain.

Stereoelectronic Effects: Stereoelectronic effects relate to the influence of orbital alignment on molecular stability and reactivity. baranlab.orge-bookshelf.de In esters, a key stereoelectronic interaction is the anomeric effect, specifically the donation of electron density from a lone pair (n) on the ether-like oxygen into the antibonding orbital (σ) of the adjacent carbonyl C-O bond (nO → σC=O). This interaction is maximized when the lone pair orbital is anti-periplanar to the C=O bond, which further stabilizes the planar Z conformation of the ester group. e-bookshelf.debaranlab.org

The cyclopropyl group also exerts stereoelectronic control. For reactions involving the carbonyl group, the orientation of the cyclopropyl ring can influence the trajectory of an approaching nucleophile or electrophile. The Walsh orbitals of the ring create regions of higher and lower electron density around the molecule, guiding reactants to specific sites and influencing the stereochemical outcome of reactions. Computational studies can map the molecule's electrostatic potential surface to visualize these electron-rich and electron-poor regions, thereby predicting its reactive tendencies.

| Parameter | Description | Governing Influence | Typical Predicted Value/State |

|---|---|---|---|

| O=C-O-C Dihedral Angle | Defines the planarity of the ester group. | Steric and Stereoelectronic Effects | ~180° (Z conformation) |

| C(ring)-C(carbonyl) Bond Length | Distance between the cyclopropyl ring and the carbonyl carbon. | Hyperconjugation | Shorter than a typical C-C single bond |

| Rotational Energy Barrier | Energy required to rotate around the C(carbonyl)-O bond. | Steric Hindrance | Relatively high, favoring the planar conformer |

Chemical Reactivity and Reaction Mechanisms of Cyclopropanecarboxylate Esters

Hydrolytic Stability and Mechanism

The hydrolysis of hexyl cyclopropanecarboxylate (B1236923), the cleavage of its ester bond by water, can be catalyzed by both acids and bases. The kinetics and pathways of these reactions are significantly influenced by the presence of the cyclopropyl (B3062369) group.

Acid-Catalyzed Hydrolysis Kinetics and Pathways

Under acidic conditions, the hydrolysis of hexyl cyclopropanecarboxylate proceeds via a well-established AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of hexanol yield the cyclopropanecarboxylic acid and regenerate the acid catalyst.

The kinetics of this reaction typically follow a pseudo-first-order rate law when the concentration of water is in large excess and the pH is constant. The rate is dependent on the concentration of both the ester and the hydronium ion.

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Esters

| Ester | Relative Rate Constant (krel) |

|---|---|

| Ethyl Acetate (B1210297) | 1.00 |

| Ethyl Isobutyrate | 0.45 |

Note: The data in this table is illustrative and intended to show general trends. Actual values can vary with specific reaction conditions.

The slower rate of hydrolysis for cyclopropanecarboxylate esters compared to their acyclic counterparts can be attributed to the electronic properties of the cyclopropane (B1198618) ring.

Base-Catalyzed Hydrolysis Kinetics and Pathways

In the presence of a base, such as hydroxide (B78521) ions, this compound undergoes hydrolysis through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This pathway involves the direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon. This is the rate-determining step and results in the formation of a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the hexoxide anion as the leaving group, to form cyclopropanecarboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt.

The reaction kinetics are second-order, being first-order in both the ester and the hydroxide ion.

Table 2: Representative Kinetic Data for Base-Catalyzed Hydrolysis of Esters

| Ester | Second-Order Rate Constant (k2) at 25°C (M-1s-1) |

|---|---|

| Ethyl Acetate | 0.11 |

| Ethyl Isobutyrate | 0.03 |

Note: The data in this table is illustrative and intended to show general trends. Actual values can vary with specific reaction conditions.

Similar to the acid-catalyzed reaction, the rate of base-catalyzed hydrolysis is attenuated for cyclopropanecarboxylate esters.

Role of Cyclopropane Ring in Ester Hydrolytic Stability

Research has demonstrated that esters of cyclopropanecarboxylic acid exhibit a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions. nih.gov This enhanced stability is a direct consequence of the electronic nature of the cyclopropane ring. The cyclopropyl group is capable of hyperconjugative stabilization of the adjacent carbonyl group. nih.gov This interaction involves the donation of electron density from the Walsh orbitals of the cyclopropane ring into the π* antibonding orbital of the carbonyl group. This donation of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack by water or hydroxide ions.

A comparative study has shown that the half-life of a cyclopropane analogue of a drug was significantly longer than its non-cyclopropyl counterpart under hydrolytic conditions, underscoring the stabilizing effect of the cyclopropane ring. nih.gov

Nucleophilic Acyl Substitution Reactions

Beyond hydrolysis, this compound can undergo nucleophilic acyl substitution with a variety of other nucleophiles. The fundamental mechanism involves the formation and subsequent collapse of a tetrahedral intermediate.

Tetrahedral Intermediate Formation and Collapse

The hallmark of nucleophilic acyl substitution at a carbonyl carbon is the formation of a tetrahedral intermediate. wikipedia.org When a nucleophile attacks the carbonyl carbon of this compound, the hybridization of the carbon changes from sp2 to sp3, resulting in a tetrahedral geometry. This intermediate is typically a transient species.

Factors Influencing Leaving Group Departure

The departure of the leaving group is a critical step in the collapse of the tetrahedral intermediate. The facility with which the leaving group departs is primarily determined by its stability as an independent species. In the case of this compound, the leaving group is the hexoxide anion (CH3(CH2)5O-).

Several factors influence the departure of the leaving group:

Basicity: Weaker bases are better leaving groups. The hexoxide ion is a relatively strong base, which can make its departure less favorable compared to leaving groups like halides or carboxylates.

Solvation: The ability of the solvent to stabilize the departing anion through solvation plays a significant role. Protic solvents, for instance, can stabilize the leaving group through hydrogen bonding.

Electronic Effects of the Acyl Group: The electronic nature of the cyclopropyl group can also have a subtle influence on the leaving group's departure by affecting the electron density at the reaction center during the transition state of the collapse of the tetrahedral intermediate.

Transesterification Reactions

Transesterification is a fundamental organic reaction wherein the ester group of a chemical compound is exchanged with an alcohol. In the context of this compound, this would involve reacting the ester with a different alcohol in the presence of a catalyst to form a new cyclopropanecarboxylate ester and hexanol. The reaction is typically reversible and an excess of the reactant alcohol is often used to drive the equilibrium towards the products.

Catalysis for transesterification can be acidic, basic, or enzymatic. Enzymatic transesterification, in particular, has gained attention as a green chemistry approach. For instance, the synthesis of hexyl esters from oils can be efficiently catalyzed by immobilized lipases. niscpr.res.in The process involves the alcoholysis of triglycerides to produce fatty acid alkyl esters and glycerol. niscpr.res.in Key parameters influencing the yield of such reactions include the molar ratio of alcohol to oil, catalyst loading, temperature, and mixing speed. niscpr.res.in For the production of castor oil hexyl esters, optimal conditions have been identified as a 3:1 molar ratio of hexanol to oil, a 10% enzyme concentration, and a reaction temperature of 60°C. niscpr.res.in

In non-enzymatic transesterification, the solubility of the alcohol and the ester can be a limiting factor. The use of co-solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or tert-butyl methyl ether can significantly improve the process by creating a single-phase system, which enhances the contact between reactants and catalyst. researchgate.net

Cyclopropane Ring Opening and Rearrangement Reactions

The cyclopropane ring, despite being composed of C-C single bonds, exhibits reactivity akin to that of a carbon-carbon double bond due to its significant ring strain. dalalinstitute.comyoutube.com This inherent strain makes cyclopropanecarboxylate esters susceptible to ring-opening reactions under various conditions, including electrophilic, nucleophilic, or radical pathways. youtube.com These reactions lead to the formation of open-chain products, relieving the strain of the three-membered ring. dalalinstitute.com The presence of an electron-withdrawing ester group can polarize the ring, making it more susceptible to nucleophilic attack, while the ring's inherent electron density allows for electrophilic attack.

The reaction of cyclopropanecarboxylate esters with electrophilic reagents can proceed with a high degree of stereocontrol, leading to diastereoselective ring-opening. The stereochemical outcome of the reaction is dependent on the nature of the electrophile, the substrate, and the reaction conditions. For instance, the uncatalyzed reaction of C3-substituted 2,2-dimethoxycyclopropanecarboxylates with benzeneselenenyl chloride, an electrophile, results in regio- and stereoselective ring-opening to yield 2-(phenylseleno)butanedioates. rsc.org

Lewis acids like titanium tetrachloride (TiCl₄) can influence the stereochemistry of these reactions and are often essential for the reaction to proceed with less reactive electrophiles. rsc.org The mechanism is believed to involve the coordination of the Lewis acid to the carbonyl oxygen of the ester, which facilitates the ring opening and subsequent attack by the electrophile. rsc.org Furthermore, diastereoselective ring opening of non-donor-acceptor cyclopropanes has been achieved through intramolecular Friedel-Crafts alkylation, which proceeds with retention of configuration. nih.gov This highlights that the inherent stereochemistry of the cyclopropane ring can be effectively transferred to the final product.

The acid-catalyzed ring opening of cyclopropanes is a classic example of an electrophilic addition reaction. The proton (H⁺) acts as the electrophile, and its initial attack on the cyclopropane ring can occur in two primary ways: at a corner (a carbon atom) or at an edge (a C-C bond). dalalinstitute.com Density functional theory analyses have suggested that corner-protonation is generally more stable than edge-protonation. dalalinstitute.com

The mechanism of proton attack dictates the subsequent stereochemical outcome. Three main pathways have been proposed for electrophilic addition:

Corner Attack: The proton attacks a carbon atom, leading to a corner-protonated cyclopropane intermediate. The nucleophile then attacks one of the other two carbons, typically with inversion of configuration. dalalinstitute.com This pathway can result in both retention and inversion at the site of electrophilic attack. dalalinstitute.com

Edge Attack: The proton attacks the C-C bond, forming an edge-protonated intermediate. This is followed by nucleophilic attack. Reagents like Br⁺ and Cl⁺ are believed to react primarily through this pathway. dalalinstitute.com

Sₑ2 Type Attack: A direct attack of the proton on a carbon atom leads to a classical carbocation, which is then captured by a nucleophile. dalalinstitute.com

The final stereochemistry depends on whether the electrophilic attack and nucleophilic capture occur with retention or inversion of configuration. For example, electrophilic attack on the cyclopropyl ring can proceed with both inversion and retention, while the subsequent nucleophilic capture often occurs with inversion of configuration.

Reactions Involving the Alpha-Carbon to the Cyclopropane Ring